molecular formula C10H15N3O B7969377 3-Methyl-5-(morpholin-4-YL)pyridin-2-amine

3-Methyl-5-(morpholin-4-YL)pyridin-2-amine

Cat. No.: B7969377
M. Wt: 193.25 g/mol
InChI Key: KYUXNVVEMYPUMU-UHFFFAOYSA-N
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Description

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine (CAS 1554988-88-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 15 N 3 O and a molecular weight of 193.25 g/mol, is characterized by its pyridine core substituted with a methyl group, an amino group, and a morpholine ring . The inclusion of the morpholine moiety is of particular research value. Morpholine is a ubiquitous pharmacophore in medicinal chemistry, known to improve the aqueous solubility of lipophilic scaffolds and is present in over 100 marketed drugs across various therapeutic areas . This specific compound serves as a versatile synthetic intermediate for the development of novel molecules with potential pharmacological activities. Research into morpholine derivatives has demonstrated their relevance in designing enzyme inhibitors, antimicrobial agents, and anticancer compounds . Furthermore, morpholine-containing structures have been investigated for antiurease activity, which is a target for combating infections caused by pathogens like Helicobacter pylori . As a specialized chemical, this compound is offered with a typical purity of 95% and should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-5-morpholin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUXNVVEMYPUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Activation

Nucleophilic aromatic substitution (NAS) represents a direct method for introducing morpholine to halogenated pyridine derivatives. The electron-deficient nature of the pyridine ring facilitates displacement of halogens at activated positions. For 3-methyl-5-(morpholin-4-yl)pyridin-2-amine, a logical precursor is 5-chloro-3-methylpyridin-2-amine, where the chlorine at position 5 undergoes substitution.

In practice, this reaction requires polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like N,N-diisopropylethylamine (DIPEA) to deprotonate morpholine, enhancing its nucleophilicity. Source demonstrates that heating at 130°C for 12–18 hours achieves complete conversion, with yields reaching 87% for analogous triazine-morpholine systems.

Optimization of Reaction Parameters

Critical parameters influencing NAS efficiency include:

ParameterOptimal ConditionYield ImpactSource Reference
SolventDMF+15% vs. DMSO
Temperature130°C92% conversion
Morpholine Equiv.1.5Avoids dimerization
Reaction Time16 hoursMaximizes substitution

Notably, steric hindrance from the 3-methyl group necessitates extended reaction times compared to unsubstituted pyridines. Source corroborates this, showing that bulkier morpholine derivatives (e.g., 3,5-dimethylmorpholine) require 24-hour reactions for comparable yields.

Suzuki-Miyaura Cross-Coupling Method

Boronate Ester Preparation and Coupling

The Suzuki-Miyaura reaction enables convergent synthesis by coupling pyridine boronate esters with chlorinated morpholine-containing heterocycles. For instance, 5-bromo-3-methylpyridin-2-amine may be converted to its pinacol boronate ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, 80°C), followed by coupling with 4,6-dichloro-1,3,5-triazine pre-functionalized with morpholine.

Source details a similar approach for PQR626 synthesis, where Suzuki coupling between a triazinyl chloride and pyridyl boronate achieved 97% yield using XPhos Pd G2 catalyst. Applied to this compound, this method offers regioselective control, avoiding competing substitutions at other ring positions.

Catalytic System Optimization

Key catalyst-solvent combinations from literature:

CatalystLigandSolventYieldReference
XPhos Pd G2XPhos1,4-Dioxane/H₂O97%
Pd(PPh₃)₄NoneDMF78%
PdCl₂(dtbpf)dtbpfTHF85%

The XPhos Pd G2 system proves superior due to enhanced stability under aqueous conditions, critical for triazine coupling. Post-coupling, acidic hydrolysis (3 M HCl, 60°C) efficiently removes protecting groups, yielding the free amine.

Multi-Step Synthesis via Triazine Intermediates

Triazine Core Functionalization

An alternative route constructs the pyridine-morpholine system through a triazine scaffold. Cyanuric chloride undergoes sequential substitution with (3R)-3-methylmorpholine and pyridyl amines, as exemplified in source. The protocol involves:

  • First substitution : Morpholine displaces one chlorine at 0°C (76% yield).

  • Second substitution : 3-Methylpyridin-2-amine introduced at 95°C (87% yield).

  • Purification : Recrystallization from methanol achieves >99% HPLC purity.

This method capitalizes on the triazine ring’s reactivity, allowing sequential incorporation of substituents. However, regioselectivity challenges arise when using unsymmetrical amines, necessitating careful stoichiometric control.

Steric and Electronic Considerations

Computational modeling from source reveals that morpholine’s methyl group orientation significantly impacts binding to target enzymes. In the synthesis context, steric clashes between (3S,5R)-3,5-dimethylmorpholine and pyridine’s 3-methyl group can reduce yields by 20–30% compared to unsubstituted morpholine. Thus, milder bases like K₂CO₃ are preferred over DIPEA to minimize side reactions.

Comparative Analysis of Synthetic Routes

MethodYield RangePurity (HPLC)ScalabilityKey Advantage
Nucleophilic Substitution78–92%>99%HighMinimal purification steps
Suzuki Coupling85–97%98–99.5%ModerateRegioselective
Triazine Intermediate76–87%>99%LowSequential functionalization

The nucleophilic substitution route offers the best scalability for industrial applications, as evidenced by patent’s 82.2% yield on 100g scale . Conversely, Suzuki coupling provides superior regiocontrol for research-scale synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine has been studied primarily for its role as a selective inhibitor of specific kinases, particularly in the context of cancer therapy. Its structural characteristics allow it to interact effectively with various biological targets.

1.1. Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of the Janus kinase (JAK) family, particularly JAK1 and TYK2. These kinases are critical in signaling pathways that regulate immune responses and hematopoiesis. Inhibiting these pathways can be beneficial in treating autoimmune diseases and certain cancers.

Case Study: GLPG3667 Development
The compound has been compared to GLPG3667, a selective ATP competitive inhibitor of TYK2. Research demonstrated that modifications at specific positions on the pyridine scaffold could enhance selectivity and potency against JAK1/TYK2 pathways, indicating that this compound may serve as a lead compound for further drug development aimed at these targets .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several key steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for modifying the compound to improve its pharmacological properties.

2.1. Synthetic Pathways

The synthesis typically involves the reaction of 3-methylpyridin-2-amine with morpholine derivatives under controlled conditions to yield the desired product. Variations in reaction conditions such as temperature, solvent choice, and reaction time have been shown to affect the overall yield and purity of the compound.

2.2. Structure-Activity Relationships

The SAR studies indicate that substitutions at certain positions on the pyridine ring can significantly influence the compound's biological activity. For instance, modifications at the C5 position have been shown to enhance selectivity for TYK2 over JAK1, which is crucial for developing selective inhibitors with reduced side effects .

The applications of this compound in pharmacology underscore its potential as a therapeutic agent in treating diseases driven by aberrant kinase activity. Ongoing research into its synthesis and SAR will be critical in optimizing its efficacy and selectivity.

Future studies should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Broader Applications : Exploring potential uses in other therapeutic areas beyond oncology.

Through continued investigation, 3-Methyl-5-(morpholin-4-y)pyridin-2-amines' role in modern medicine could become increasingly significant as a targeted therapeutic agent against various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

The position and nature of substituents on the pyridine ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Analogs of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine
Compound Name R3 R5 Substituent Molecular Weight (g/mol) Biological Activity/Application Reference
This compound Methyl Morpholin-4-yl 219.28 Kinase inhibitor intermediate
3-Methyl-5-(methylsulfanyl)pyridin-2-amine Methyl Methylsulfanyl 154.24 Antibacterial (QSAR-predicted)
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}pyridin-2-amine Methyl Oxan-4-yloxy (tetrahydropyranyloxy) 385.46 Macrofilaricidal agent (in vitro)
5-(3-Methoxyphenyl)pyridin-2-amine H 3-Methoxyphenyl 200.24 Scaffold for kinase inhibitors
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine N-Methyl Morpholinosulfonylphenyl 436.16 (HR-MS) Kinase inhibition (preclinical)
Key Observations:
  • Morpholine vs. Methylsulfanyl : The morpholine group (log P ~ -0.8) improves aqueous solubility compared to the lipophilic methylsulfanyl group (log P ~ 2.1), making the former more suitable for CNS-targeting drugs .
  • Heterocyclic Linkers : Compounds with thiadiazole or triazole linkers (e.g., ) exhibit macrofilaricidal activity, likely due to enhanced π-π stacking with parasitic enzyme targets .

Biological Activity

3-Methyl-5-(morpholin-4-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data tables.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties.

In Vitro Studies

In vitro assays revealed that the compound significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30

These values indicate that the compound has a moderate inhibitory effect on COX enzymes, which could be beneficial in treating inflammatory conditions .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (μM)
Staphylococcus aureus5.64
Escherichia coli8.33
Enterococcus faecalis11.29

These results suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Cytotoxicity Assays

In cytotoxicity assays, the compound demonstrated significant activity against several cancer cell lines. The following table presents the IC50 values obtained from these studies:

Cancer Cell LineIC50 (μM)
HeLa (Cervical Cancer)12.0
MCF7 (Breast Cancer)15.5
A549 (Lung Cancer)10.7

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Case Studies

Case Study 1: Inflammatory Models
In a study using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in edema compared to control groups, supporting its anti-inflammatory potential.

Case Study 2: Anticancer Efficacy
A recent investigation into the effects of this compound on human cancer cell lines showed that it induces apoptosis through the activation of caspase pathways, further validating its role as a potential therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-(morpholin-4-yl)pyridin-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is commonly employed:
  • Step 1 : Coupling a halogenated pyridine precursor (e.g., 5-bromo-3-methylpyridin-2-amine) with morpholine via Buchwald-Hartwig amination or Ullmann coupling. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 80–100°C for 12–24 hours are effective .
  • Step 2 : Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yields can exceed 70% by optimizing ligand-to-catalyst ratios and reaction time .
  • Key Tip : Monitor reaction progress using TLC (silica gel, UV visualization) to minimize side products like dehalogenated byproducts .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity. UV detection at 254 nm is standard .
  • Structural Confirmation :
  • ¹H NMR (600 MHz, CDCl₃): Expect signals for morpholine protons (δ 3.70–3.84 ppm, m), pyridine C-H (δ 6.45–7.72 ppm), and methyl groups (δ 1.20–2.39 ppm) .
  • LCMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₅N₃O: 194.12) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for morpholine-containing pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Mitigate by:
  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to confirm target specificity .
  • Counter-Screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-selective kinase inhibition, as morpholine-pyridine hybrids may interact with TrkA or p38 MAPK .
  • Structural Analogues : Synthesize derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .

Q. How can crystallographic data inform the design of this compound derivatives for improved binding affinity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the compound’s crystal structure to identify key interactions (e.g., hydrogen bonds between morpholine oxygen and protein residues). For example, a related pyridine derivative showed a planar conformation critical for kinase binding .
  • Molecular Dynamics (MD) Simulations : Use software like Schrödinger Suite to model ligand-protein interactions. Focus on morpholine’s role in stabilizing the active site via water-mediated hydrogen bonds .
  • SAR Insights : Introduce substituents at the pyridine C4 position (e.g., trifluoromethyl) to enhance hydrophobic interactions, guided by docking scores .

Q. What analytical techniques detect degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • LC-HRMS : Identify degradation products (e.g., oxidation at morpholine’s nitrogen or pyridine ring opening) with accurate mass measurements (error <5 ppm) .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

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